1-(3-Chloroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Chloroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene is an organic compound with a unique structure that combines a chlorinated propene group and a trifluoromethoxy-substituted benzene ring
Preparation Methods
The synthesis of 1-(3-Chloroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)benzene and 3-chloropropene.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents used include dichloromethane or toluene.
Catalysts and Reagents: Catalysts such as palladium or copper complexes are often employed to facilitate the coupling reaction. Reagents like bases (e.g., potassium carbonate) are used to neutralize the reaction mixture.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1-(3-Chloroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(3-Chloroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties, such as increased thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or activating their function.
Pathways Involved: It may affect signaling pathways related to cellular growth, differentiation, and apoptosis. The exact pathways depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
1-(3-Chloroprop-1-en-1-yl)-4-(trifluoromethoxy)benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-Chloroprop-1-en-1-yl)benzene and 1-(3-Chloroprop-1-en-1-yl)-4-methoxybenzene share structural similarities but differ in their substituents.
Uniqueness: The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
CAS No. |
873000-07-8 |
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Molecular Formula |
C10H8ClF3O |
Molecular Weight |
236.62 g/mol |
IUPAC Name |
1-(3-chloroprop-1-enyl)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H8ClF3O/c11-7-1-2-8-3-5-9(6-4-8)15-10(12,13)14/h1-6H,7H2 |
InChI Key |
LQUVNSDCLJKJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CCCl)OC(F)(F)F |
Origin of Product |
United States |
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